molecular formula C13H13ClN2S B14899626 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine

Cat. No.: B14899626
M. Wt: 264.77 g/mol
InChI Key: NHKZSAFMAFTDIM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, a chlorophenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with cyclopropylamine and a thiazole-forming reagent such as 2-bromo-1-(4-chlorophenyl)ethanone. The reaction is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)thiazole: Shares the thiazole and chlorophenyl groups but lacks the cyclopropyl group.

    N-cyclopropyl-5-methylthiazol-2-amine: Similar structure but without the chlorophenyl group.

    4-(4-Bromophenyl)-N-cyclopropyl-5-methylthiazol-2-amine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the cyclopropyl group contributes to its stability and potential biological activity .

Properties

Molecular Formula

C13H13ClN2S

Molecular Weight

264.77 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-cyclopropyl-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H13ClN2S/c1-8-12(9-2-4-10(14)5-3-9)16-13(17-8)15-11-6-7-11/h2-5,11H,6-7H2,1H3,(H,15,16)

InChI Key

NHKZSAFMAFTDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC2CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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